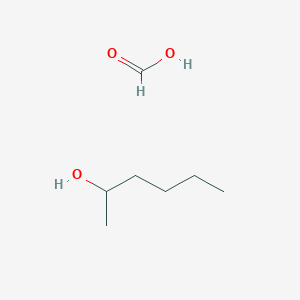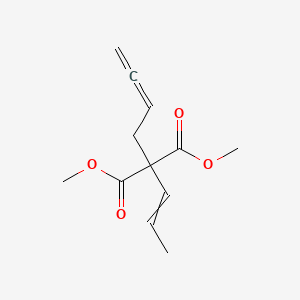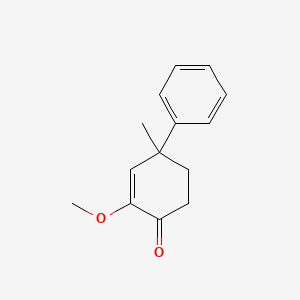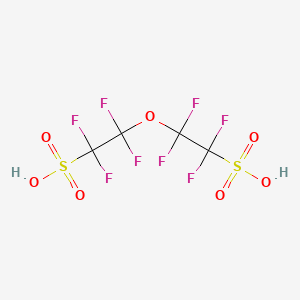![molecular formula C26H28N2S2 B14311951 2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline CAS No. 111181-05-6](/img/structure/B14311951.png)
2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline is a complex organic compound characterized by the presence of quinoline rings connected via a disulfide bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline typically involves the reaction of quinoline derivatives with disulfide-containing reagents. One common method involves the use of 2-methylpropane-1,2-diol as a starting material, which undergoes a series of reactions to introduce the disulfide bridge and quinoline rings. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline can undergo various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols.
Substitution: The quinoline rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted quinoline derivatives.
科学研究应用
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The disulfide bridge can undergo redox reactions, influencing the activity of redox-sensitive proteins. The quinoline rings can interact with nucleic acids or proteins, modulating their function and activity.
相似化合物的比较
Similar Compounds
2,2’-Disulfanediylbis(2-methylpropanal): Similar in structure but lacks the quinoline rings.
2,2’-Disulfanediylbis(6-phenylquinoline): Contains phenyl-substituted quinoline rings.
Uniqueness
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline is unique due to the combination of the disulfide bridge and quinoline rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
属性
CAS 编号 |
111181-05-6 |
|---|---|
分子式 |
C26H28N2S2 |
分子量 |
432.6 g/mol |
IUPAC 名称 |
2-[2-methyl-1-[(2-methyl-2-quinolin-2-ylpropyl)disulfanyl]propan-2-yl]quinoline |
InChI |
InChI=1S/C26H28N2S2/c1-25(2,23-15-13-19-9-5-7-11-21(19)27-23)17-29-30-18-26(3,4)24-16-14-20-10-6-8-12-22(20)28-24/h5-16H,17-18H2,1-4H3 |
InChI 键 |
USTQCKOVKKPSKZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CSSCC(C)(C)C1=NC2=CC=CC=C2C=C1)C3=NC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol](/img/structure/B14311880.png)



![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate](/img/structure/B14311908.png)



![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)
![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)

